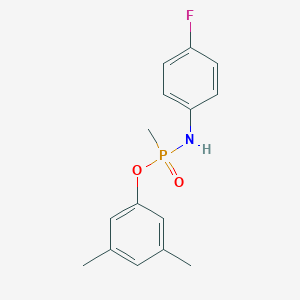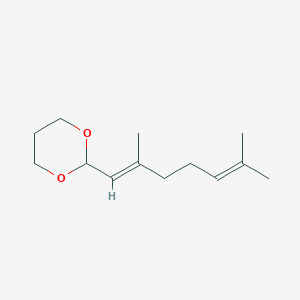![molecular formula C18H18F3NO2 B5851349 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained interest in scientific research due to its potential as a tool for studying the function of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA is a potent inhibitor of these transporters, and its synthesis and application in research have been the subject of much investigation.
Wirkmechanismus
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is a competitive inhibitor of glutamate transporters, binding to the transporter's substrate-binding site and preventing the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate concentration and prolonged activation of postsynaptic glutamate receptors.
Biochemical and Physiological Effects
The inhibition of glutamate transporters by 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to increase the amplitude and duration of excitatory postsynaptic currents in hippocampal neurons, as well as to enhance long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide in scientific research is its potency and selectivity for glutamate transporters, which allows for precise control of glutamate concentration in the synaptic cleft. However, one limitation of 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is its potential for off-target effects, as it has been shown to inhibit other transporters and receptors at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could provide even greater control over glutamate concentration and allow for more precise investigation of the role of glutamate in various physiological and pathological conditions. Additionally, 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide could be used in combination with other compounds to investigate the interactions between glutamate transporters and other signaling pathways in the brain. Finally, 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide could be used in preclinical studies to investigate its potential as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with 4-tert-butylbenzoyl chloride to form the intermediate 4-tert-butyl-N-(4-trifluoromethoxyphenyl)benzamide. This intermediate is then reacted with thionyl chloride and tert-butanol to form 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide. The overall yield of this synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has been used in a variety of scientific studies to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has been used to study the effects of transporter inhibition on synaptic transmission and plasticity, as well as on the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-17(2,3)13-6-4-12(5-7-13)16(23)22-14-8-10-15(11-9-14)24-18(19,20)21/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECJRPOOJAKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)



![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)



![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)

